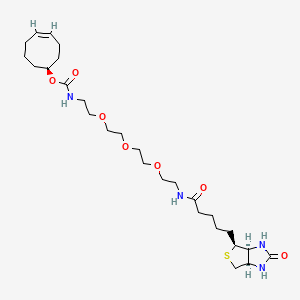

TCO-PEG3-Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H46N4O7S |

|---|---|

Molecular Weight |

570.7 g/mol |

IUPAC Name |

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C27H46N4O7S/c32-24(11-7-6-10-23-25-22(20-39-23)30-26(33)31-25)28-12-14-35-16-18-37-19-17-36-15-13-29-27(34)38-21-8-4-2-1-3-5-9-21/h1-2,21-23,25H,3-20H2,(H,28,32)(H,29,34)(H2,30,31,33)/b2-1+/t21-,22+,23+,25+/m1/s1 |

InChI Key |

SRGXZKRIVITUOW-PKDQRCRGSA-N |

Isomeric SMILES |

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

TCO-PEG3-Biotin: A Technical Guide to its Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCO-PEG3-Biotin is a versatile chemical probe that plays a pivotal role in modern bioconjugation strategies. It is primarily utilized in bioorthogonal chemistry, a field that involves chemical reactions that can occur within living systems without interfering with native biochemical processes. This guide provides an in-depth overview of the core applications, experimental protocols, and technical specifications of this compound, empowering researchers to effectively integrate this powerful tool into their workflows for biomolecule labeling, imaging, and purification.

Core Principles: The Power of Bioorthogonal Click Chemistry

This compound is comprised of three key functional components: a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a biotin molecule. Its utility is centered around the TCO moiety, which participates in an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[1][2][3]

This "click chemistry" reaction is characterized by several key features that make it ideal for biological applications:

-

Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.[1][4]

-

Chemoselectivity: The TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups present in complex biological samples.

-

Rapid Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, enabling efficient labeling even at low concentrations of reactants.

-

Hydrophilic Spacer: The PEG3 spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.

The biotin component serves as a powerful affinity tag, enabling the specific detection, capture, and purification of labeled biomolecules using streptavidin or avidin conjugates.

Key Applications in Scientific Research

The unique properties of this compound have led to its widespread adoption in various research areas, including cell biology, proteomics, and drug discovery.

Biomolecule Labeling and Imaging

A primary application of this compound is the specific labeling of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a tetrazine group. This enables subsequent detection and visualization using streptavidin conjugated to fluorophores, enzymes, or other reporter molecules.

Common applications include:

-

Cell Surface Labeling: Researchers can metabolically label cell surface glycans with tetrazine-modified sugars. Subsequent treatment with this compound allows for the biotinylation of these glycans, which can then be visualized by fluorescence microscopy or quantified by flow cytometry using fluorescently labeled streptavidin.

-

Protein Labeling: Site-specific incorporation of tetrazine-containing unnatural amino acids into proteins allows for their precise biotinylation with this compound.

-

In Vivo Imaging: The rapid kinetics of the TCO-tetrazine reaction make it suitable for pre-targeted imaging applications in living organisms, including PET and SPECT imaging.

Drug Delivery and Development

This compound and similar TCO-containing molecules are integral to the development of next-generation therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). In these contexts, the TCO-tetrazine ligation can be used to attach cytotoxic drugs or other payloads to targeting moieties like antibodies in a specific and controlled manner.

Drug Target Identification

The biotin tag on this compound facilitates the identification of cellular targets of drugs or other bioactive small molecules. A tetrazine-modified compound can be introduced to cells or cell lysates, and its binding partners can be captured and identified via affinity purification using streptavidin-coated beads after reaction with this compound.

Quantitative Data

The efficiency of the TCO-tetrazine ligation is a key advantage of this bioorthogonal reaction pair. The following table summarizes the key specifications of a typical this compound reagent.

| Property | Value | Reference |

| Chemical Formula | C27H46N4O7S | |

| Molecular Weight | 570.74 g/mol | |

| Purity | >95% | |

| Physical Form | White waxy solid | |

| Solubility | DCM, THF, acetonitrile, DMF, and DMSO | |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols

The following are generalized protocols for common applications of this compound. Specific conditions, such as concentrations and incubation times, may require optimization for different experimental systems.

Cell Surface Glycan Labeling and Detection

This protocol describes the biotinylation of cell surface glycans that have been metabolically labeled with a tetrazine-modified monosaccharide.

Materials:

-

Cells cultured with a tetrazine-modified sugar (e.g., Ac4ManNTz)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)

-

Cell culture medium

Methodology:

-

Metabolic Labeling: Culture cells with an appropriate concentration of the tetrazine-modified sugar for 2-3 days to allow for its incorporation into cell surface glycans.

-

Cell Harvest and Washing: Gently harvest the cells and wash them twice with PBS to remove any unincorporated sugar.

-

This compound Incubation: Resuspend the cells in cell culture medium containing this compound (a typical starting concentration is 0.25 mmol/L). Incubate for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess this compound.

-

Streptavidin Staining: Resuspend the cells in a buffer containing fluorescently labeled streptavidin (e.g., 20 µg/mL in PBS with 0.1% FBS). Incubate for 20 minutes at room temperature in the dark.

-

Final Washes and Analysis: Wash the cells twice with PBS and proceed with analysis by flow cytometry or confocal microscopy.

Western Blotting Detection of Tetrazine-Labeled Proteins

This protocol outlines the detection of a tetrazine-labeled protein in a cell lysate.

Materials:

-

Cell lysate containing the tetrazine-labeled protein of interest

-

This compound

-

Lysis buffer

-

Streptavidin-HRP conjugate

-

SDS-PAGE gels and buffers

-

Western blotting membranes and buffers

-

ECL Western blotting substrate

Methodology:

-

Cell Lysis and Protein Quantification: Prepare cell lysates using a suitable lysis buffer and determine the protein concentration.

-

This compound Labeling: Incubate the cell lysate with this compound (a starting concentration of 0.25 mmol/L can be used) for 30 minutes at 37°C.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Develop the blot using an ECL Western blotting substrate and image using a suitable chemiluminescence detection system.

Visualizations

The following diagrams illustrate the core reaction and a typical experimental workflow involving this compound.

Caption: The inverse-electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine.

Caption: A typical experimental workflow for cell surface labeling using this compound.

References

TCO-PEG3-Biotin: A Technical Guide to Bioorthogonal Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, applications, and methodologies surrounding the use of TCO-PEG3-Biotin in bioorthogonal conjugation. This compound is a versatile chemical tool that leverages the rapid and specific reaction between a trans-cyclooctene (TCO) group and a tetrazine moiety. This reaction, a cornerstone of "click chemistry," enables the precise covalent labeling and modification of biomolecules in complex biological systems.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The conjugation of this compound with a tetrazine-functionalized molecule is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction. This reaction is renowned for its exceptional speed, specificity, and biocompatibility.

The key features of the TCO-tetrazine ligation include:

-

Exceptional Reaction Kinetics: The reaction is extremely fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for efficient conjugation even at low concentrations of reactants.[1]

-

High Specificity and Bioorthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, ensuring that the conjugation is highly specific and avoids off-target reactions.[1]

-

Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for cytotoxic catalysts like copper, which are often required for other click chemistry reactions.[2]

-

Irreversibility and Stability: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This process is irreversible and results in a stable covalent bond.[1]

The this compound linker itself is composed of three key components:

-

Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in the IEDDA reaction.[3]

-

Polyethylene Glycol (PEG3) Spacer: A three-unit PEG linker that enhances the solubility of the molecule in aqueous environments and minimizes steric hindrance during conjugation.

-

Biotin: A vitamin with a high affinity for avidin and streptavidin, enabling a wide range of applications in detection, purification, and targeted delivery.

Quantitative Data: Reaction Kinetics

The rate of the TCO-tetrazine ligation can be influenced by the specific structures of the TCO and tetrazine derivatives. The following table summarizes reported second-order rate constants for various TCO-tetrazine reactions.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 (±400) | In 9:1 methanol/water. |

| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Can be exceptionally fast. |

| TCO | Methyl-substituted tetrazines | ~1000 | General approximation. |

| TCO | General Range | 1 - 1 x 10^6 | Dependent on specific reactants and conditions. |

| sTCO (strained TCO) | di-2-pyridyl-s-tetrazine | 3.3 x 10^6 | One of the fastest bioorthogonal reactions reported. |

Experimental Protocols

Protocol 1: Labeling of an Antibody with TCO-PEG3-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a TCO-PEG3-NHS ester.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

TCO-PEG3-NHS ester

-

Anhydrous DMSO or DMF

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer like PBS (pH 7.2-8.5) using a spin desalting column or dialysis.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

TCO-PEG3-NHS Ester Preparation:

-

Immediately before use, dissolve the TCO-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to 8.0-8.5.

-

Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

-

-

Quenching the Reaction (Optional):

-

Add 1/10th volume of quenching buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to quench any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated TCO-PEG3-NHS ester using a spin desalting column (e.g., Zeba Spin Desalting Columns) or by dialysis.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified antibody conjugate.

-

Protocol 2: Bioorthogonal Conjugation of a TCO-labeled Antibody with a Tetrazine-functionalized Molecule

This protocol describes the reaction between the TCO-labeled antibody and a tetrazine-labeled molecule (e.g., a fluorescent dye, drug, or biotin).

Materials:

-

TCO-labeled antibody (prepared as in Protocol 1)

-

Tetrazine-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation:

-

Prepare the TCO-labeled antibody in the reaction buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

-

Ligation Reaction:

-

Mix the TCO-labeled antibody with the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio (antibody:tetrazine).

-

Incubate the reaction for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.

-

-

Confirmation of Conjugation:

-

The success of the conjugation can be confirmed by methods such as SDS-PAGE (observing a molecular weight shift), mass spectrometry, or functional assays (e.g., ELISA or flow cytometry if a detection molecule was used).

-

Visualizations

Caption: Mechanism of TCO-Tetrazine Bioorthogonal Ligation.

Caption: Experimental Workflow for Antibody Labeling and Conjugation.

Caption: HER2-Targeted Therapy using an Antibody-Drug Conjugate.

References

An In-depth Technical Guide to the Mechanism of TCO and Tetrazine Click Chemistry Reaction

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanism, kinetics, and experimental considerations of the trans-cyclooctene (TCO) and tetrazine click chemistry reaction. This powerful bioorthogonal ligation has become an indispensable tool in chemical biology, drug delivery, and molecular imaging due to its exceptional speed, specificity, and biocompatibility.

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, proceeding through a two-step mechanism.[1] The initial and rate-determining step is an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[1][2] In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[1] This cycloaddition forms a highly unstable tricyclic intermediate.

Following the cycloaddition, the intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of dinitrogen (N₂) gas.[1] This step drives the reaction to completion. The final product is a stable dihydropyridazine, which can further tautomerize and oxidize. The high reaction rate is attributed to the strained double bond within the TCO molecule. This catalyst-free reaction is highly specific and does not interfere with native biological functional groups, making it ideal for in vivo applications.

Below is a diagram illustrating the reaction mechanism.

References

The Strategic Role of the PEG3 Spacer in TCO-PEG3-Biotin Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The TCO-PEG3-Biotin linker is a powerful and versatile tool in the field of bioconjugation, enabling the precise and efficient labeling, detection, and isolation of biomolecules. This technical guide provides an in-depth exploration of the critical role of the trivalent polyethylene glycol (PEG3) spacer within this heterobifunctional linker. We will delve into the core functionalities of each component, present quantitative data on the impact of PEGylation, and provide detailed experimental protocols for key applications.

Core Components and Their Functions

The this compound linker is comprised of three key functional moieties, each with a distinct role:

-

trans-Cyclooctene (TCO): This strained alkene is the reactive handle for bioorthogonal "click chemistry." Specifically, it participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-modified molecule.[1][2] This reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]

-

Biotin: A small vitamin with an extraordinarily high affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making biotin an excellent tag for the purification, immobilization, and detection of labeled biomolecules.

-

PEG3 Spacer: A short chain of three repeating ethylene glycol units that covalently connects the TCO and biotin moieties. While seemingly a simple linker, the PEG3 spacer plays a crucial role in the overall performance and efficacy of the this compound molecule.

The Pivotal Role of the PEG3 Spacer

The inclusion of the PEG3 spacer is a deliberate design choice that imparts several beneficial properties to the this compound linker and the resulting bioconjugates.

Enhanced Hydrophilicity and Solubility

Many biomolecules and therapeutic payloads can be hydrophobic, leading to aggregation and reduced solubility in aqueous buffers. The PEG3 spacer is hydrophilic, which helps to mitigate this issue. By increasing the overall water solubility of the linker, it facilitates conjugation reactions in aqueous environments and can help prevent the aggregation of the final bioconjugate.[3]

Reduced Steric Hindrance

The defined length and flexibility of the PEG3 spacer provide critical spatial separation between the TCO and biotin groups, as well as between the conjugated biomolecule and the detection or purification system. This separation minimizes steric hindrance, allowing for more efficient binding of the TCO to its tetrazine partner and the biotin to streptavidin.

Improved Pharmacokinetics

In the context of in vivo applications, such as pre-targeted imaging or drug delivery, PEGylation is a well-established strategy to improve the pharmacokinetic properties of a molecule. While the PEG3 spacer is short, it contributes to an increased hydrodynamic radius of the conjugate. This can lead to reduced renal clearance and a longer circulation half-life compared to a linker without a PEG spacer.

Quantitative Data on the Impact of PEGylation

| Property | Effect of PEGylation | Quantitative Insights | Reference |

| Solubility | Increased | PEGylated linkers enhance the aqueous solubility of hydrophobic molecules, enabling conjugation reactions in buffer with minimal to no organic co-solvent. | |

| Reaction Kinetics | Generally Maintained | The intrinsic rate of the TCO-tetrazine reaction is very high (up to 2000 M⁻¹s⁻¹). While a very long PEG chain could slightly reduce kinetics due to steric hindrance, a short PEG3 spacer is not expected to have a significant negative impact and primarily serves to improve accessibility. | |

| In Vivo Clearance | Decreased | PEGylation increases the hydrodynamic size, leading to reduced renal clearance and longer circulation times. This is a critical factor for in vivo applications like pre-targeted imaging. | |

| Immunogenicity | Reduced | The hydrophilic PEG chain can shield the bioconjugate from the host immune system, reducing the likelihood of an immune response. |

Experimental Protocols

The following are detailed protocols for common applications of the this compound linker.

Cell Surface Labeling and Detection

This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to express tetrazine moieties.

Materials:

-

Cells metabolically labeled with a tetrazine-containing sugar (e.g., Ac₄ManNTz)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Cy5)

-

For Western Blot: Lysis buffer, anti-biotin-HRP antibody, ECL substrate

-

For Confocal Microscopy: Paraformaldehyde, DAPI

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and metabolically label them with a tetrazine-containing sugar for 2-3 days.

-

This compound Labeling:

-

Wash the cells twice with PBS.

-

Prepare a solution of this compound in cell culture medium at a concentration of 0.25 mmol/L.

-

Incubate the cells with the this compound solution for 30 minutes at 37°C.

-

-

Detection:

-

For Flow Cytometry:

-

Wash the cells twice with PBS.

-

Incubate with a solution of fluorescently labeled streptavidin (e.g., 20 µg/mL Streptavidin-Cy5) in PBS for 20 minutes at room temperature in the dark.

-

Wash the cells twice with PBS and analyze by flow cytometry.

-

-

For Western Blot:

-

Wash the cells twice with PBS.

-

Lyse the cells and collect the protein supernatant.

-

Run the protein lysate on an SDS-PAGE gel and transfer to a membrane.

-

Block the membrane and incubate with an anti-biotin-HRP antibody.

-

Wash and develop with an ECL substrate.

-

-

For Confocal Microscopy:

-

Wash the cells twice with PBS.

-

Incubate with a solution of fluorescently labeled streptavidin (e.g., 20 µg/mL Streptavidin-Cy5) for 20 minutes.

-

Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and image under a confocal microscope.

-

-

Antibody Conjugation for Pre-targeting

This protocol outlines the conjugation of a this compound linker (with an amine-reactive NHS or TFP ester) to an antibody for use in pre-targeted imaging or therapy.

Materials:

-

Antibody of interest

-

This compound with an amine-reactive ester (e.g., NHS or TFP ester)

-

Anhydrous DMSO or DMF

-

Bicarbonate buffer (pH 8.3-8.5)

-

Spin desalting column

-

PBS (pH 7.4)

Procedure:

-

Antibody Preparation:

-

Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL using a spin desalting column.

-

-

Linker Preparation:

-

Immediately before use, dissolve the this compound-NHS/TFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Purification:

-

Remove unreacted linker by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry.

-

Pull-Down Assay for Protein Interaction Studies

This protocol describes the use of a biotinylated "bait" protein, created using the this compound linker, to "pull-down" interacting "prey" proteins from a cell lysate.

Materials:

-

Tetrazine-modified "bait" protein

-

This compound

-

Cell lysate containing "prey" protein(s)

-

Streptavidin-conjugated magnetic beads

-

Binding/Wash buffer

-

Elution buffer

Procedure:

-

Biotinylation of Bait Protein:

-

Conjugate the tetrazine-modified "bait" protein with this compound via the iEDDA reaction.

-

Purify the biotinylated bait protein to remove excess linker.

-

-

Binding to Beads:

-

Incubate the biotinylated bait protein with streptavidin-conjugated magnetic beads to immobilize it.

-

-

Pull-Down:

-

Incubate the immobilized bait protein with the cell lysate containing the "prey" protein(s) to allow for the formation of protein complexes.

-

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH or containing a competitive agent).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blot or by mass spectrometry to identify the interacting "prey" proteins.

-

Visualizations of Workflows and Logical Relationships

TCO-Tetrazine Bioorthogonal Reaction

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine.

Experimental Workflow for Cell Surface Labeling

Caption: Workflow for cell surface labeling using this compound.

Logical Relationship in a Pull-Down Assay

Caption: The logical steps of a pull-down assay using a biotinylated bait protein.

Conclusion

The this compound linker is a meticulously designed chemical tool where each component, including the often-underestimated PEG3 spacer, plays a vital role. The PEG3 spacer enhances solubility, reduces steric hindrance, and can improve in vivo pharmacokinetic properties, thereby maximizing the efficiency and applicability of the TCO and biotin functionalities. This guide provides the foundational knowledge and practical protocols for researchers to effectively leverage the this compound linker in their scientific endeavors, from basic research to the development of novel therapeutics and diagnostics.

References

An In-Depth Technical Guide to the Biocompatibility of TCO-PEG3-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-Biotin is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and diagnostic applications. Its utility stems from the bioorthogonal reactivity of the trans-cyclooctene (TCO) group with tetrazines, the biocompatibility and solubility-enhancing properties of the polyethylene glycol (PEG) spacer, and the high-affinity binding of biotin to streptavidin. Understanding the biocompatibility of this entire construct is paramount for its safe and effective use in preclinical and clinical research. This technical guide provides a comprehensive analysis of the biocompatibility of this compound by examining its individual components, presenting available quantitative data, detailing relevant experimental protocols for biocompatibility assessment, and illustrating key biological pathways and experimental workflows.

Biocompatibility Analysis of Individual Components

The overall biocompatibility of this compound can be inferred by dissecting the toxicological and immunological profiles of its three core components: trans-cyclooctene (TCO), polyethylene glycol (PEG), and biotin.

Trans-cyclooctene (TCO)

The TCO moiety is a key component for bioorthogonal "click" chemistry. Its high strain energy allows for rapid and specific reactions with tetrazines under physiological conditions without the need for a catalyst. The inherent reactivity of TCO raises questions about its potential off-target reactions and cellular toxicity.

Current literature suggests that TCO is well-tolerated in biological systems, a property central to its "bioorthogonal" designation. Studies involving TCO-functionalized molecules in living cells and in vivo models have not reported significant toxicity associated with the TCO group itself. However, comprehensive quantitative toxicological data specifically for the TCO moiety is limited. The primary assurance of its biocompatibility comes from the vast number of studies successfully employing it for in vivo imaging and drug delivery without reporting adverse effects.

Polyethylene Glycol (PEG)

PEG is a hydrophilic polymer extensively used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The "PEGylation" of molecules can enhance solubility, reduce renal clearance, and shield them from enzymatic degradation and the host immune system.

The biocompatibility of PEG is generally considered to be high. However, the immune system can recognize PEG, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance of PEGylated molecules and, in some cases, hypersensitivity reactions. The immunogenicity of PEG is dependent on factors such as the size of the PEG chain, the nature of the conjugated molecule, and the route of administration.

Biotin (Vitamin B7)

Biotin is an essential water-soluble vitamin that plays a crucial role in a variety of metabolic processes. It is naturally present in the body and is generally considered non-toxic, even at high doses. The U.S. Food and Drug Administration (FDA) has not established an upper limit for biotin intake, as there is no evidence of toxicity at high levels of supplementation. However, it is important to note that high doses of biotin can interfere with certain clinical laboratory tests that utilize biotin-streptavidin technology, potentially leading to erroneous results.

Quantitative Biocompatibility Data

Table 1: In Vitro Cytotoxicity Data

| Component | Cell Line | Assay | Endpoint | Result | Reference |

| PEG | HeLa, L929 | CCK-8 | IC50 | > 10 mg/mL for most PEG oligomers | [1] |

| PEG | Caco-2 | MTT, Neutral Red | Cell Viability | >80% at concentrations below 30 w/v% | [2] |

| Biotin | - | - | - | Not known to be cytotoxic | [3] |

| TCO | - | - | - | No specific quantitative data found. Generally considered non-toxic in the context of bioorthogonal reactions. | [4] |

Table 2: In Vivo Toxicity Data

| Component | Animal Model | Route of Administration | Endpoint | Result | Reference |

| PEG-coated gold nanoparticles | Mice | Intravenous | LD50 | Not determined, but size-dependent toxicity observed. | [5] |

| Biotin | Rodents | Oral | LD50 | >10 g/kg | |

| Biotin | Humans | Oral | Adverse Effects | Well-tolerated up to 200 mg/day. | |

| TCO-containing molecules | Mice | Intravenous | Adverse Effects | No significant toxicity reported in pre-targeting studies. |

Table 3: Immunogenicity Data

| Component | Key Aspect | Observation | Reference |

| PEG | Anti-PEG Antibodies | Can be induced by PEGylated therapeutics, potentially leading to accelerated clearance and hypersensitivity. | |

| Biotin | Immunological Effects | Biotin deficiency can lead to immunological disorders. Supplementation may have therapeutic effects on certain allergies. | |

| TCO | Immunogenicity | Not considered to be immunogenic. | - |

Experimental Protocols for Biocompatibility Assessment

The following are detailed protocols for key experiments to assess the biocompatibility of this compound.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

This compound

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no test compound (negative control).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.

-

2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

PBS

-

Neutral Red solution (e.g., 50 µg/mL in culture medium)

-

Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Follow steps 1-5 of the MTT assay protocol.

-

After the incubation period with this compound, remove the medium and wash the cells with PBS.

-

Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.

-

Remove the Neutral Red solution and wash the cells with PBS.

-

Add 150 µL of destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate cell viability as a percentage of the negative control.

-

Hemocompatibility Assays

These assays evaluate the interaction of the material with blood components.

-

Hemolysis Assay (ASTM F756):

-

Prepare different concentrations of this compound in PBS.

-

Collect fresh human blood in tubes containing an anticoagulant (e.g., citrate).

-

Centrifuge the blood to separate red blood cells (RBCs) and wash them with PBS.

-

Prepare a 2% (v/v) RBC suspension in PBS.

-

Mix the RBC suspension with the this compound solutions and incubate at 37°C for 2 hours. Use water as a positive control (100% hemolysis) and PBS as a negative control.

-

Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

Calculate the percentage of hemolysis.

-

Immunogenicity Assays

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

This assay detects the presence of antibodies specific to the PEG component of the molecule.

-

Protocol:

-

Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) and incubate overnight.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Add diluted serum or plasma samples from animals or humans previously exposed to this compound and incubate.

-

Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

The absorbance is proportional to the amount of anti-PEG antibodies in the sample.

-

2. Lymphocyte Proliferation Assay

This assay assesses the potential of a substance to induce a cell-mediated immune response.

-

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood.

-

Plate the PBMCs in a 96-well plate.

-

Add different concentrations of this compound to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control.

-

Incubate the plate for 5-6 days.

-

Pulse the cells with a marker of proliferation, such as 3H-thymidine or a non-radioactive alternative like BrdU or CFSE.

-

After an appropriate incubation time, harvest the cells and measure the incorporation of the proliferation marker.

-

An increase in proliferation compared to the negative control indicates a potential immunogenic response.

-

Signaling Pathways and Experimental Workflows

Biotin Uptake and Receptor-Mediated Endocytosis

The biotin moiety of this compound can be recognized by the Sodium-Dependent Multivitamin Transporter (SMVT), which is overexpressed on the surface of many cancer cells. This interaction can facilitate the cellular uptake of the conjugate through receptor-mediated endocytosis.

Caption: Cellular uptake of this compound via SMVT receptor-mediated endocytosis.

General Workflow for Biocompatibility Assessment

A systematic approach is crucial for evaluating the biocompatibility of a novel bioconjugation reagent like this compound.

Caption: A general experimental workflow for assessing the biocompatibility of this compound.

Conclusion

This compound is a versatile and powerful tool for bioconjugation. Based on the analysis of its individual components, the molecule is expected to have a favorable biocompatibility profile. The TCO and biotin moieties are generally considered non-toxic and non-immunogenic. The PEG component, while having the potential to elicit an immune response, is a well-established polymer in FDA-approved therapeutics. The provided experimental protocols offer a robust framework for researchers to thoroughly evaluate the biocompatibility of this compound in their specific applications. As with any novel reagent, a comprehensive, case-by-case assessment of its biocompatibility is essential to ensure its safe and effective translation into advanced biomedical applications.

References

- 1. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conju-probe.com [conju-probe.com]

- 5. Lab13 [science.umd.edu]

TCO-PEG3-Biotin: A Technical Guide for Bioorthogonal Labeling and Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of TCO-PEG3-Biotin, a versatile heterobifunctional linker at the forefront of bioconjugation and targeted molecular strategies. We will delve into its chemical properties, provide detailed experimental protocols for its use, and illustrate key mechanisms and workflows.

Core Molecular Attributes

This compound is a powerful molecular tool that integrates a trans-cyclooctene (TCO) group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a biotin moiety. This unique structure enables a dual approach to molecular labeling and detection: the TCO group participates in extremely rapid and specific bioorthogonal "click chemistry" reactions with tetrazines, while the biotin group provides a high-affinity handle for detection and purification via streptavidin or avidin systems.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₆N₄O₇S | [1][2][3][4][5] |

| Molecular Weight | 570.74 g/mol | |

| Purity | Typically >95% | |

| Physical Form | White waxy solid | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |

| Storage | Store at -20°C, protected from light |

Principle of Action: The TCO-Tetrazine Ligation

The primary application of this compound hinges on the inverse-electron-demand Diels-Alder (iEDDA) reaction between the strained trans-cyclooctene (TCO) ring and a tetrazine (Tz) moiety. This bioorthogonal reaction is exceptionally fast, with second-order rate constants orders of magnitude higher than other click chemistry reactions, allowing for efficient conjugation even at low concentrations in complex biological environments. The reaction is highly selective, biocompatible, and proceeds without the need for a copper catalyst.

The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the formation of a stable dihydropyridazine linkage.

Figure 1. TCO-Tetrazine inverse-electron-demand Diels-Alder (iEDDA) ligation scheme.

Experimental Protocols

This compound is extensively used for labeling and detecting molecules in various experimental setups, particularly for cell surface labeling.

Protocol 1: Cell Surface Labeling via Metabolic Glycoengineering

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express a tetrazine group.

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

Acylated N-tetrazinylmannosamine (Ac₄ManNTz)

-

Cell culture medium (e.g., RPMI-1640)

-

Phosphate-Buffered Saline (PBS)

-

This compound solution (0.25 mmol/L in media)

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Cy5, 20 µg/mL in PBS with 0.1% FBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Nuclear stain (e.g., DAPI)

Methodology:

-

Metabolic Labeling: Culture cells in the presence of Ac₄ManNTz (e.g., 50 µmol/L) for 2-3 days. This allows the cells to metabolize the unnatural sugar and display tetrazine moieties on their surface sialylated glycans.

-

Cell Harvesting and Washing: Wash the cells twice with PBS to remove any unreacted sugar.

-

TCO-Biotin Reaction: Incubate the cells with this compound solution (0.25 mmol/L) for 30 minutes at 37°C. This allows the TCO group to "click" onto the tetrazine-modified glycans.

-

Washing: Wash the cells twice with PBS to remove excess this compound.

-

Streptavidin Staining: Incubate the cells with a solution of fluorescently labeled streptavidin (20 µg/mL) for 20 minutes at room temperature in the dark. The streptavidin will bind with high affinity to the biotin moiety.

-

Final Washing and Fixation: Wash the cells twice with PBS. For microscopy, fix the cells with 4% paraformaldehyde, followed by nuclear staining with DAPI.

-

Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy to detect the labeled surface proteins.

Protocol 2: Western Blot Detection of Biotinylated Proteins

This protocol allows for the detection of specific proteins that have been labeled with this compound.

Materials:

-

Cells labeled as described in Protocol 1.

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose/PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Streptavidin-HRP conjugate (e.g., 1:5000 dilution)

-

Chemiluminescent substrate (ECL)

Methodology:

-

Cell Lysis: After labeling with this compound (steps 1-4 in Protocol 1), harvest the cells and lyse them using a suitable lysis buffer.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration in the supernatant.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

Streptavidin-HRP Incubation: Incubate the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour.

-

Washing: Wash the membrane thoroughly with wash buffer (e.g., PBST) three times for 10 minutes each.

-

Detection: Add the ECL substrate and image the resulting chemiluminescence to detect the biotinylated proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for cell surface protein labeling and subsequent analysis using this compound.

Figure 2. Experimental workflow for metabolic labeling and detection using this compound.

Applications in Drug Development

Beyond basic research, this compound serves as a critical linker in the development of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs). In this context, an antibody can be modified with a tetrazine, and a cytotoxic drug can be attached to the this compound. The subsequent click reaction conjugates the drug to the antibody. The biotin component can be used for purification or tracking purposes during the development phase. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conju-probe.com [conju-probe.com]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

The Aqueous Solubility Profile of TCO-PEG3-Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of TCO-PEG3-Biotin in aqueous buffers. This compound is a key reagent in bioconjugation, widely utilized for its role in "click chemistry," specifically the rapid and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[1] Its utility in creating antibody-drug conjugates (ADCs), in pre-targeting for in vivo imaging, and in various labeling applications for cellular analysis underscores the importance of understanding its behavior in aqueous environments.[1][2][3]

The structure of this compound, incorporating a trans-cyclooctene (TCO) group, a three-unit polyethylene glycol (PEG) spacer, and a biotin moiety, is designed to balance reactivity with biocompatibility. The inclusion of the hydrophilic PEG3 spacer is specifically intended to enhance solubility in aqueous media and minimize steric hindrance.[1]

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 125 mg/mL | 219.01 | Sonication is required for dissolution. |

| DMF | Soluble | Not Specified | - |

| DCM | Soluble | Not Specified | - |

| THF | Soluble | Not Specified | - |

| Acetonitrile | Soluble | Not Specified | - |

Table 2: Aqueous Solubility of Structurally Related PEGylated Biotin Compounds

| Compound | Aqueous Solubility | Notes |

| TFP-PEG3-Biotin | 5-7 mg/mL | In water or buffer. This compound is structurally very similar to this compound. |

| TCO PEG Biotin (MW 2000-20k) | 5 mg/mL | In water. Features a larger PEG spacer. |

| Biotin-PEG-Thiol (MW 2000) | ≥ 2.08 mg/mL | In 10% DMSO + 90% (20% SBE-β-CD in Saline). |

| Biotin-dPEG®₁₁-NH₂ | Highly Soluble | Dissolves equally well in aqueous buffers and organic solvents. |

Based on the data for these related compounds, it is reasonable to infer that this compound exhibits moderate solubility in aqueous buffers, likely in the range of 1-10 mg/mL. The presence of the PEG3 spacer significantly contributes to its water solubility compared to non-PEGylated biotin.

Experimental Protocols

General Protocol for Determining Aqueous Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).

Materials:

-

This compound, solid

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Calibrated analytical balance

-

Microcentrifuge tubes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh out an excess amount of this compound (e.g., 10 mg) and add it to a known volume of the aqueous buffer (e.g., 1 mL) in a microcentrifuge tube.

-

Prepare several such samples for statistical accuracy.

-

-

Equilibration:

-

Vortex the tubes vigorously for 2-3 minutes to facilitate the dissolution process.

-

Place the tubes on a rotator or shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved this compound.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same aqueous buffer.

-

Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance for the TCO group (typically around 254 nm).

-

Prepare a standard curve using known concentrations of this compound in a solvent in which it is freely soluble (e.g., DMSO) and then diluted in the aqueous buffer.

-

Calculate the concentration of this compound in the original supernatant based on the standard curve. This concentration represents the solubility limit.

-

Visualizing Experimental Workflows

This compound is frequently employed in pre-targeting strategies for in vivo imaging and drug delivery. The following diagram illustrates a typical experimental workflow for a pre-targeted imaging application.

Caption: Pre-targeting workflow using TCO-tetrazine bioorthogonal chemistry.

This workflow demonstrates the temporal separation of the targeting and imaging steps, a key advantage of using reagents like this compound for in vivo applications.

Conclusion

This compound is a valuable tool in bioconjugation, and understanding its solubility is critical for its effective use. While specific quantitative data in aqueous buffers remains to be published, evidence from similar compounds suggests moderate solubility. The provided experimental protocol offers a framework for researchers to determine its solubility in their specific buffer systems. The versatility of this compound in applications such as pre-targeted imaging highlights its significance in advancing biomedical research and drug development.

References

A Technical Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Researchers and Drug Development Professionals

An In-depth Guide to a Cornerstone of Bioorthogonal Chemistry

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a premier bioorthogonal reaction, it allows for the specific and efficient covalent labeling of biomolecules in complex biological systems without the need for cytotoxic catalysts. This technical guide provides a comprehensive overview of the core principles of SPAAC, a quantitative comparison of commonly used reagents, and detailed experimental protocols for its application.

Core Principles: Understanding SPAAC and its Distinction from TCO-Tetrazine Ligation

Initially, it is crucial to distinguish between two of the most prominent "click" chemistry reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. While both are powerful bioorthogonal tools, they are mechanistically distinct.

-

SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage. The reaction is driven by the high ring strain of the cyclooctyne, which lowers the activation energy and allows the reaction to proceed without a copper catalyst.[1][2]

-

TCO-Tetrazine Ligation (IEDDA) is a [4+2] cycloaddition between an electron-poor tetrazine and a strained alkene, most notably trans-cyclooctene (TCO) . This reaction is exceptionally fast and its primary byproduct is nitrogen gas.[3][4]

The user's initial query mentioned "SPAAC with TCO." It is important to clarify that TCO, as an alkene, does not directly participate in the alkyne-azide cycloaddition. This guide will focus on SPAAC and its proper reactants: strained cyclooctynes.

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition. The azide acts as the 1,3-dipole and the strained alkyne as the dipolarophile. The significant release of ring strain from the cyclooctyne provides the thermodynamic driving force for the reaction, enabling it to proceed efficiently at physiological temperatures and pH.[5]

Quantitative Data Presentation: A Comparative Analysis of Cyclooctynes

The choice of cyclooctyne is a critical parameter in designing a SPAAC experiment, as it dictates the reaction kinetics and stability. The second-order rate constant (k₂) is a key metric for comparing the reactivity of different cyclooctynes.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features & Stability |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | High reactivity, moderate stability. Can be susceptible to degradation by thiols. |

| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7 | Good balance of reactivity and stability. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Slower kinetics, but smaller, more hydrophilic, and generally more stable than DBCO. |

| Difluorinated Cyclooctyne | DIFO | ~0.2 - 0.8 | Increased reactivity due to electron-withdrawing fluorine atoms. |

| Biarylazacyclooctynone | BARAC | > 1.0 | Among the most reactive cyclooctynes, but can have lower stability. |

| Dioxolane-fused trans-cyclooctene | d-TCO | Not applicable for SPAAC (used in IEDDA) | Stable in aqueous solution, blood serum, and in the presence of thiols. |

| Strained trans-cyclooctene | s-TCO | Not applicable for SPAAC (used in IEDDA) | Extremely high reactivity in IEDDA, but can isomerize in the presence of thiols. |

Note: Reaction rates are approximate and can vary based on the specific derivatives, solvent, and temperature.

Stability Considerations: The stability of the cyclooctyne is crucial for successful bioconjugation, especially in long-term experiments in complex biological media.

-

DBCO: Can exhibit moderate stability, with some degradation observed in the presence of thiols like glutathione, which is abundant in the cellular environment.

-

BCN: Generally shows greater stability towards thiols compared to DBCO, making it a better choice for some intracellular applications. However, it can be unstable under acidic conditions.

-

d-TCO (for IEDDA): Exhibits excellent stability in aqueous buffers, human serum, and in the presence of thiols, making it a robust reagent for in vivo applications.

Experimental Protocols

This section provides detailed methodologies for common SPAAC applications.

Protocol for Introducing Azide Functionality into a Protein

A prerequisite for SPAAC is the introduction of an azide group into the biomolecule of interest. This can be achieved through various methods, including metabolic labeling or chemical modification of reactive amino acid side chains. A common chemical method involves the modification of lysine residues.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-PEG-NHS ester

-

Anhydrous DMSO

-

Desalting column

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Reagent Preparation: Prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous DMSO immediately before use.

-

Labeling Reaction: Add a 10-20 fold molar excess of the Azide-PEG-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the unreacted azide reagent using a desalting column equilibrated with the desired storage buffer.

-

Characterization: Confirm the introduction of the azide group and determine the degree of labeling using mass spectrometry.

Protocol for SPAAC Labeling of an Azide-Modified Protein with a DBCO-Fluorophore

Materials:

-

Azide-modified protein (from protocol 3.1)

-

DBCO-functionalized fluorophore

-

Anhydrous DMSO

-

PBS buffer (pH 7.4)

-

Desalting column

Procedure:

-

Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO.

-

Conjugation Reaction: To the azide-modified protein in PBS, add a 1.5-10 fold molar excess of the DBCO-fluorophore stock solution.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. For less reactive cyclooctynes like BCN, or for low concentration of reactants, longer incubation times (up to 24-48 hours) may be necessary.

-

Purification: Remove the unreacted DBCO-fluorophore using a desalting column.

-

Analysis: Analyze the final conjugate by SDS-PAGE with fluorescence imaging to confirm successful labeling. The degree of labeling can be quantified using UV-Vis spectroscopy if the extinction coefficients of the protein and fluorophore are known.

Protocol for Metabolic Labeling and SPAAC Imaging of Live Cells

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling via SPAAC.

Materials:

-

Cells of interest

-

Cell culture medium

-

Azido-sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)

-

DBCO-fluorophore

-

PBS

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture cells in medium supplemented with an appropriate concentration of the azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to allow for incorporation into the cellular glycans.

-

SPAAC Reaction:

-

Wash the cells twice with warm PBS.

-

Prepare a solution of the DBCO-fluorophore in pre-warmed culture medium at a final concentration of 20-50 µM.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

Imaging: Add imaging medium to the cells and visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.

Troubleshooting Common SPAAC Issues

| Issue | Potential Cause | Recommended Solution |

| Low or No Conjugation Yield | Inefficient Reaction Kinetics: | - Increase reaction time and/or temperature (25°C or 37°C).- Increase the concentration of one or both reactants.- Switch to a more reactive cyclooctyne (e.g., from BCN to DBCO).- Optimize buffer pH (slightly alkaline pH 7.5-8.5 can improve rates). |

| Degradation of Reactants: | - Use fresh, high-quality reagents. Store cyclooctynes and azide reagents properly (typically at -20°C or -80°C, protected from light and moisture).- For proteins, ensure no degradation has occurred during storage or azide-modification steps. | |

| Steric Hindrance: | - If labeling a large biomolecule, ensure the azide and cyclooctyne are on flexible linkers to allow for proper orientation.- Choose a smaller cyclooctyne like BCN if steric bulk is a concern. | |

| Non-specific Labeling | Impure Reagents: | - Ensure high purity of both the azide-modified biomolecule and the cyclooctyne probe. Purify both components before the SPAAC reaction. |

| Reactive Cyclooctyne: | - Highly reactive cyclooctynes may have some off-target reactivity, particularly with thiols, over long incubation times. Reduce incubation time or use a more stable cyclooctyne. | |

| Poor Solubility of Reagents | Hydrophobic Cyclooctyne: | - Use a cyclooctyne derivative with a PEG linker to improve aqueous solubility.- Keep the concentration of organic solvents (like DMSO) low (<10%) to avoid precipitation of biomolecules. |

Applications in Research and Drug Development

The robustness and bioorthogonality of SPAAC have led to its widespread adoption in numerous applications:

-

Molecular Imaging: Labeling of proteins, glycans, and other biomolecules with fluorescent probes for real-time visualization in living cells and organisms.

-

Drug Development: Synthesis of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios, and development of targeted drug delivery systems.

-

Proteomics: Enrichment and identification of specific classes of proteins from complex biological samples.

-

Materials Science: Creation of novel biomaterials, hydrogels, and functionalized surfaces.

References

- 1. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

The Core of Rapid Bioconjugation: An In-Depth Technical Guide to the Inverse Electron Demand Diels-Alder (iEDDA) Reaction

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier tool in the field of bioconjugation, offering an exceptional combination of speed, selectivity, and biocompatibility.[1] This "click chemistry" reaction enables the formation of stable covalent bonds in complex biological environments without the need for cytotoxic catalysts, making it invaluable for applications ranging from live-cell imaging and proteomics to targeted drug delivery and the development of novel therapeutics.[2][3] This technical guide provides a comprehensive overview of the fundamental principles of the iEDDA reaction, detailed experimental protocols, and a curated summary of kinetic data to empower researchers in designing and executing robust iEDDA-based strategies.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[4] This is the reverse of the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[5] The unique reactivity of the iEDDA reaction in biological systems stems from the use of specific reactant pairs, most notably 1,2,4,5-tetrazines as dienes and strained alkenes or alkynes, such as trans-cyclooctenes (TCOs), as dienophiles. These components are abiotic and highly reactive towards each other, yet remain inert to the vast array of functional groups present in biological milieus.

Reaction Mechanism

The mechanism of the iEDDA reaction between a tetrazine and a dienophile, such as a trans-cyclooctene, proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂). This step is the thermodynamic driving force for the reaction, resulting in the formation of a stable dihydropyridazine product. If an alkyne is used as the dienophile, the initial adduct directly forms a pyridazine.

Figure 1: General mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

Kinetics and Reactivity

The kinetics of the iEDDA reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller HOMO-LUMO gap leads to a faster reaction rate. Several factors influence the reaction kinetics:

-

Diene Electronics: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, increasing the reaction rate. However, highly reactive tetrazines can exhibit reduced stability in aqueous media.

-

Dienophile Electronics and Strain: Electron-donating groups on the dienophile raise its HOMO energy, accelerating the reaction. Ring strain in the dienophile, as seen in trans-cyclooctenes, also significantly increases the HOMO energy and, consequently, the reaction rate.

-

Solvent Effects: Protic solvents, particularly water, can accelerate the iEDDA reaction through hydrophobic effects and hydrogen bonding with the tetrazine, which stabilizes the transition state.

Quantitative Data

The choice of diene and dienophile is critical for the successful application of the iEDDA reaction. The following tables summarize key kinetic data and stability information for commonly used reactants.

Reaction Kinetics

The second-order rate constants (k₂) for various tetrazine-dienophile pairs are presented in Table 1. This data allows for the rational selection of reactants to match the desired reaction timescale.

| Diene (Tetrazine Derivative) | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference(s) |

| 3,6-di(pyridin-2-yl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 - 22,600 | MeOH, 9:1 MeOH/H₂O, H₂O | |

| 3,6-di(pyridin-2-yl)-s-tetrazine | Norbornene | 1.9 | Aqueous Buffer | |

| 3,6-di(pyridin-2-yl)-s-tetrazine | Styrene | 0.05 | 50% MeOH/H₂O | |

| 6-methyl-3-aryl-tetrazine | trans-cyclooctene (TCO) | up to 1,000 | Aqueous Buffer | |

| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Not specified | |

| Dipyridal tetrazine | trans-cyclooctene (TCO) | 2000 (±400) | Not specified | |

| 3-methyl-6-trimethylene-tetrazine | TCO-drug conjugate | (Used for release) | PBS buffer, Serum |

Note: Reaction rates can vary significantly based on the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions.

Reactant Stability

The stability of the diene and dienophile under physiological conditions is crucial for successful in vivo applications. Table 2 provides an overview of the stability of common iEDDA reactants.

| Reactant | Conditions | Stability Metric/Observations | Reference(s) |

| Tetrazine Derivatives | |||

| Pyridyl-substituted tetrazines | Aqueous media | Less stable than hydroxyl-substituted tetrazines | |

| Hydroxyl-substituted tetrazines | Aqueous media at 37°C | More stable, suitable for long incubations | |

| trans-Cyclooctene (TCO) Derivatives | |||

| TCO | Acidic or basic conditions | Sensitive, can undergo isomerization | |

| TCO | Presence of copper ions | Can promote isomerization to less reactive cis-isomer | |

| TCO | High thiol concentrations | Isomerization can be suppressed by radical inhibitors | |

| s-TCO (highly strained) | Long-term storage | Can be stabilized as Ag(I) metal complexes |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the iEDDA reaction.

General Workflow for iEDDA Bioconjugation

The general workflow for a typical iEDDA bioconjugation experiment involves the preparation of the biomolecule and the labeling reagent, the click reaction itself, and subsequent purification and analysis of the conjugate.

References

- 1. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Pivotal Role of trans-Cyclooctene (TCO) in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and drug development, the quest for highly efficient, specific, and biocompatible chemical reactions is paramount. Among the select few chemistries that meet these stringent criteria, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine stands out as a cornerstone of modern "click chemistry".[1][2] This bioorthogonal reaction, characterized by its exceptionally fast kinetics and the ability to proceed within complex biological systems without interfering with native biochemical processes, has unlocked new frontiers in targeted drug delivery, molecular imaging, and diagnostics.[3][4]

This technical guide provides a comprehensive overview of the core function of TCO in click chemistry. It delves into the structural features that govern its unique reactivity, presents a comparative analysis of various TCO derivatives, and offers detailed experimental protocols for its application. This document is intended to serve as a valuable resource for researchers and professionals seeking to harness the power of TCO-tetrazine ligation in their scientific endeavors.

The Core Function of TCO: A Highly Strained and Reactive Dienophile

The remarkable reactivity of trans-cyclooctene stems from its significant ring strain. The trans configuration of the double bond within the eight-membered ring forces the molecule into a high-energy, twisted conformation. This inherent strain is released during the [4+2] cycloaddition reaction with a tetrazine, providing a large thermodynamic driving force for the reaction. The TCO-tetrazine ligation is the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 106 M-1s-1. This exceptional speed allows for efficient conjugation even at low micromolar or nanomolar concentrations, a critical advantage for in vivo applications where reagent concentrations are inherently limited.

Key features of the TCO-tetrazine reaction include:

-

Extraordinary Kinetics: The reaction is exceptionally fast, enabling rapid labeling and conjugation under dilute conditions.

-

High Selectivity and Bioorthogonality: TCO and tetrazines are abiotic functional groups that do not cross-react with biological molecules such as amino acids, nucleic acids, or sugars.

-

Biocompatibility: The reaction proceeds efficiently in aqueous buffers and under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.

-

Stability of the Conjugate: The resulting dihydropyridazine linkage is highly stable, ensuring the integrity of the bioconjugate in biological environments.

A Comparative Analysis of TCO Derivatives

To fine-tune the properties of TCO for specific applications, a variety of derivatives have been developed with altered reactivity, stability, and hydrophilicity. The choice of TCO derivative is a critical consideration in experimental design.

| TCO Derivative | Common Abbreviation | Second-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine (M⁻¹s⁻¹) | Key Characteristics & Applications |

| trans-Cyclooctene | TCO | ~2,000 - 3,300 | The foundational TCO structure. Offers a good balance of reactivity and stability. Widely used in a variety of bioconjugation applications. |

| (1E,3E)-cycloocta-1,3-diene (strained TCO) | sTCO | ~3,300,000 | Exceptionally high reactivity due to increased ring strain from the fused cyclopropane ring. Ideal for applications requiring extremely fast kinetics, such as in vivo imaging with short-lived isotopes. Can be less stable than other derivatives. |

| Dioxolane-fused trans-cyclooctene | d-TCO | ~366,000 | High reactivity and improved aqueous solubility and stability compared to sTCO. The dioxolane fusion locks the TCO in a reactive half-chair conformation. Suitable for in vivo applications where both speed and stability are important. |

| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~80,200 | The axial substituent enhances reactivity compared to its equatorial counterpart. The hydroxyl group provides a point for further functionalization and can improve hydrophilicity. |

| equatorial-5-hydroxy-trans-cyclooctene | e-TCO | ~22,600 | Less reactive than the axial isomer. Still offers good reactivity for many applications. |

| trans-5-oxocene | oxoTCO | - | Increased hydrophilicity due to the endocyclic oxygen atom, which can lead to improved in vivo pharmacokinetics and reduced non-specific background in imaging. |

Table 1: Comparative data for common TCO derivatives. Rate constants can vary depending on the specific tetrazine partner and reaction conditions. The data presented here are for comparison with a common tetrazine partner under aqueous conditions.

Stability Considerations

A critical aspect of working with TCO derivatives is their stability, particularly their propensity to isomerize to the unreactive cis-cyclooctene (CCO) form. This isomerization can be promoted by thiols and copper-containing proteins. More strained derivatives like sTCO tend to be more susceptible to isomerization. For applications requiring long-term stability in a biological environment, a more stable derivative like d-TCO or the parent TCO may be preferable.

Experimental Protocols

The following sections provide detailed methodologies for common applications of TCO in bioconjugation.

Protocol 1: TCO-NHS Ester Conjugation to a Protein (e.g., Antibody)

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

TCO-PEGn-NHS ester (the PEG spacer enhances solubility and reduces steric hindrance)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-